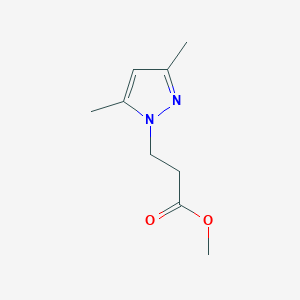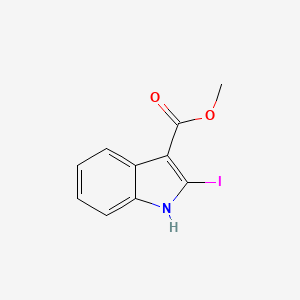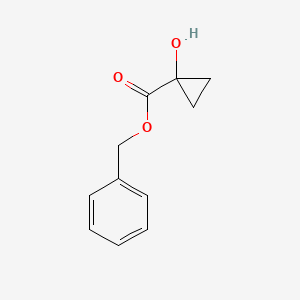
Benzyl 1-hydroxycyclopropanecarboxylate
概要
説明
Benzyl 1-hydroxycyclopropanecarboxylate is a chemical compound belonging to the class of cyclopropane carboxylates. It is a white crystalline solid with a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-hydroxycyclopropanecarboxylate typically involves the reaction of benzyl alcohol with 1-hydroxycyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include benzyl alcohol, 1-hydroxycyclopropanecarboxylic acid, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize the reaction conditions and maximize yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Benzyl 1-hydroxycyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Benzyl 1-hydroxycyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Benzyl 1-hydroxycyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique cyclopropane ring structure allows it to participate in ring-opening reactions, leading to the formation of various products .
類似化合物との比較
Similar Compounds
Benzyl benzoate: Used in the treatment of scabies and lice.
Benzyl alcohol: A simple aromatic alcohol used as a solvent and in the synthesis of esters.
Cyclopropanecarboxylic acid: A precursor in the synthesis of various cyclopropane derivatives.
Uniqueness
Benzyl 1-hydroxycyclopropanecarboxylate is unique due to its combination of a benzyl group and a cyclopropane ring, which imparts distinct chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
benzyl 1-hydroxycyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(11(13)6-7-11)14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWTVFBWLIZZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

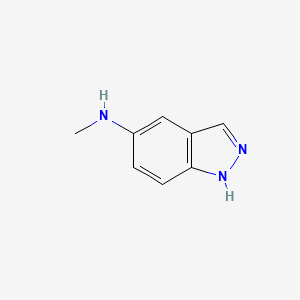


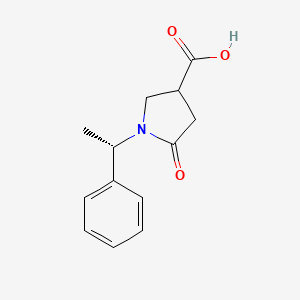
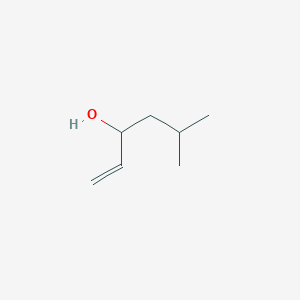
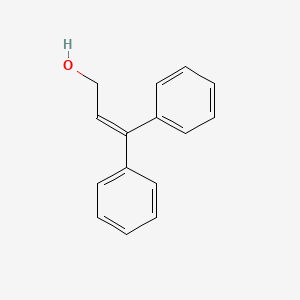
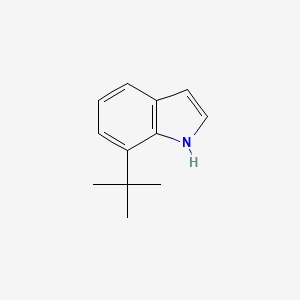

![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline](/img/structure/B3141621.png)
